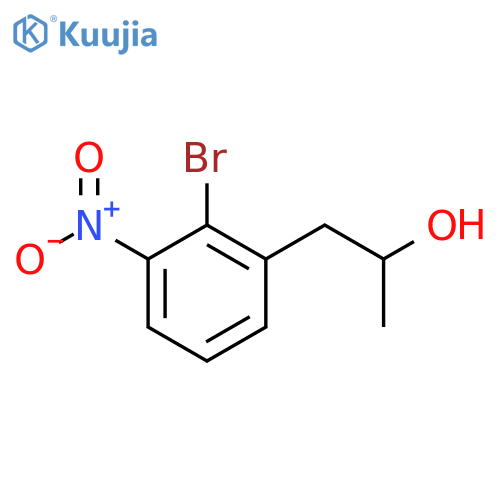Cas no 2229470-95-3 (1-(2-bromo-3-nitrophenyl)propan-2-ol)

1-(2-bromo-3-nitrophenyl)propan-2-ol 化学的及び物理的性質
名前と識別子
-
- 1-(2-bromo-3-nitrophenyl)propan-2-ol
- EN300-1927750
- 2229470-95-3
-
- インチ: 1S/C9H10BrNO3/c1-6(12)5-7-3-2-4-8(9(7)10)11(13)14/h2-4,6,12H,5H2,1H3
- InChIKey: CJRZLBUUWALLOR-UHFFFAOYSA-N
- ほほえんだ: BrC1C(=CC=CC=1CC(C)O)[N+](=O)[O-]
計算された属性
- せいみつぶんしりょう: 258.98441g/mol
- どういたいしつりょう: 258.98441g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 14
- 回転可能化学結合数: 2
- 複雑さ: 207
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.5
- トポロジー分子極性表面積: 66Ų
1-(2-bromo-3-nitrophenyl)propan-2-ol 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1927750-0.05g |
1-(2-bromo-3-nitrophenyl)propan-2-ol |
2229470-95-3 | 0.05g |
$851.0 | 2023-09-17 | ||
| Enamine | EN300-1927750-0.5g |
1-(2-bromo-3-nitrophenyl)propan-2-ol |
2229470-95-3 | 0.5g |
$974.0 | 2023-09-17 | ||
| Enamine | EN300-1927750-5.0g |
1-(2-bromo-3-nitrophenyl)propan-2-ol |
2229470-95-3 | 5g |
$2940.0 | 2023-05-23 | ||
| Enamine | EN300-1927750-10.0g |
1-(2-bromo-3-nitrophenyl)propan-2-ol |
2229470-95-3 | 10g |
$4360.0 | 2023-05-23 | ||
| Enamine | EN300-1927750-1.0g |
1-(2-bromo-3-nitrophenyl)propan-2-ol |
2229470-95-3 | 1g |
$1014.0 | 2023-05-23 | ||
| Enamine | EN300-1927750-1g |
1-(2-bromo-3-nitrophenyl)propan-2-ol |
2229470-95-3 | 1g |
$1014.0 | 2023-09-17 | ||
| Enamine | EN300-1927750-5g |
1-(2-bromo-3-nitrophenyl)propan-2-ol |
2229470-95-3 | 5g |
$2940.0 | 2023-09-17 | ||
| Enamine | EN300-1927750-10g |
1-(2-bromo-3-nitrophenyl)propan-2-ol |
2229470-95-3 | 10g |
$4360.0 | 2023-09-17 | ||
| Enamine | EN300-1927750-2.5g |
1-(2-bromo-3-nitrophenyl)propan-2-ol |
2229470-95-3 | 2.5g |
$1988.0 | 2023-09-17 | ||
| Enamine | EN300-1927750-0.1g |
1-(2-bromo-3-nitrophenyl)propan-2-ol |
2229470-95-3 | 0.1g |
$892.0 | 2023-09-17 |
1-(2-bromo-3-nitrophenyl)propan-2-ol 関連文献
-
Shuhei Furukawa,Tanya Balandina,Klaus Müllen,Mark Van der Auweraer,Steven De Feyter Nanoscale, 2010,2, 1773-1780
-
Danyu Xia,Xiaoqing Lv,Kexian Chen,Pi Wang Dalton Trans., 2019,48, 9954-9958
-
Ningzi Luo,Ying Lan,Ruiren Tang,Lei He,Lian Duan Chem. Commun., 2016,52, 14466-14469
-
Jose L. Garcia-Cordero,Sebastian J. Maerkl Lab Chip, 2014,14, 2642-2650
-
Lili Gao,Xuelian Li,Xiaodong Li,Jianli Cheng,Bin Wang,Zhiyu Wang,Changming Li RSC Adv., 2016,6, 57190-57198
-
Chieh-Jui Tsou,Chia-yin Chu,Yann Hung,Chung-Yuan Mou J. Mater. Chem. B, 2013,1, 5557-5563
-
Youichi Hosokawa,Takeshi Kawase,Masaji Oda Chem. Commun., 2001, 1948-1949
-
Feng Shao,Jia Li,Jia-Ping Tong,Jian Zhang,Ming-Guang Chen,Zhiping Zheng,Rong-Bin Huang,Lan-Sun Zheng,Jun Tao Chem. Commun., 2013,49, 10730-10732
-
Hui Yang,Kou-Sen Cao,Wen-Hua Zheng Chem. Commun., 2017,53, 3737-3740
1-(2-bromo-3-nitrophenyl)propan-2-olに関する追加情報
Introduction to 1-(2-bromo-3-nitrophenyl)propan-2-ol (CAS No. 2229470-95-3)
1-(2-bromo-3-nitrophenyl)propan-2-ol, with the CAS number 2229470-95-3, is a synthetic organic compound that has garnered significant attention in recent years due to its potential applications in various fields, including pharmaceuticals, chemical synthesis, and materials science. This compound is characterized by its unique molecular structure, which includes a bromo and a nitro substituent on a phenyl ring, along with a propan-2-ol functional group. These features contribute to its chemical reactivity and biological activity, making it a valuable intermediate in the development of novel drugs and materials.
The molecular formula of 1-(2-bromo-3-nitrophenyl)propan-2-ol is C10H11BrNO3, and its molecular weight is approximately 267.10 g/mol. The compound is typically synthesized through a series of well-defined chemical reactions, starting from readily available starting materials such as 2-bromo-3-nitrobenzaldehyde and propylene glycol. The synthesis process involves several steps, including nucleophilic substitution, reduction, and functional group manipulation, which are crucial for achieving the desired product with high purity and yield.
In the context of pharmaceutical research, 1-(2-bromo-3-nitrophenyl)propan-2-ol has shown promise as an intermediate in the synthesis of potential therapeutic agents. Recent studies have explored its role in the development of drugs targeting various diseases, including cancer, neurodegenerative disorders, and infectious diseases. For instance, researchers at the University of California have reported that derivatives of this compound exhibit potent anticancer activity against several human cancer cell lines. The bromo and nitro substituents on the phenyl ring are believed to play a critical role in enhancing the compound's biological activity by modulating its interaction with specific cellular targets.
Beyond its pharmaceutical applications, 1-(2-bromo-3-nitrophenyl)propan-2-ol has also found use in materials science. Its unique chemical properties make it an attractive candidate for the synthesis of advanced materials with tailored functionalities. For example, scientists at the Massachusetts Institute of Technology have utilized this compound as a building block in the development of novel polymers with enhanced mechanical strength and thermal stability. These polymers have potential applications in areas such as electronics, aerospace, and biomedical devices.
The physical properties of 1-(2-bromo-3-nitrophenyl)propan-2-ol are also noteworthy. It is a solid at room temperature with a melting point ranging from 85°C to 88°C. The compound is moderately soluble in common organic solvents such as ethanol, acetone, and dichloromethane but has limited solubility in water. These solubility characteristics are important for its handling and processing in both laboratory and industrial settings.
In terms of safety and handling, while 1-(2-bromo-3-nitrophenyl)propan-2-ol is not classified as a hazardous material under current regulations, it is essential to follow standard laboratory safety protocols when working with this compound. Proper personal protective equipment (PPE), such as gloves and goggles, should be worn to prevent skin contact and inhalation. Additionally, it is recommended to handle the compound in a well-ventilated area to minimize exposure to vapors.
The environmental impact of 1-(2-bromo-3-nitrophenyl)propan-2-ol is another important consideration. While there is limited data available on its environmental fate and effects, it is generally advisable to dispose of any unused material according to local regulations to prevent potential contamination of soil or water sources. Researchers are actively investigating the biodegradability and ecotoxicity of this compound to ensure its safe use in various applications.
In conclusion, 1-(2-bromo-3-nitrophenyl)propan-2-ol (CAS No. 2229470-95-3) is a versatile organic compound with significant potential in pharmaceuticals, chemical synthesis, and materials science. Its unique molecular structure and chemical properties make it an attractive candidate for further research and development. As new studies continue to uncover its full range of applications and properties, this compound is likely to play an increasingly important role in advancing scientific knowledge and technological innovation.
2229470-95-3 (1-(2-bromo-3-nitrophenyl)propan-2-ol) 関連製品
- 2227808-63-9(rac-(1R,2R)-2-(2,3,4-trimethoxyphenyl)cyclopropylmethanamine)
- 1542264-41-4(1H-Indole-3-carboxylic acid, 1-[(1-methylethyl)sulfonyl]-)
- 1396875-12-9(4-[(4,5-dihydro-1,3-thiazol-2-ylsulfanyl)methyl]-1-(4-methyl-1,2,3-thiadiazole-5-carbonyl)piperidine)
- 90238-77-0(4,5-dimethyloxolan-3-one, Mixture of diastereomers)
- 73534-55-1((3S)-3,4-dihydro-3-methyl-2(1H)-Quinoxalinone)
- 1804408-66-9(BrC=1C(=C(C(=C(C=1Cl)F)F)F)Cl)
- 2757900-82-4(8-Methyl-5-azaspiro[3.4]octan-7-one)
- 1393560-91-2(4-Chloro-5-(trifluoromethyl)pyridin-3-amine)
- 2229393-28-4(4-(5-nitropyridin-2-yl)oxane-2,6-dione)
- 1594927-84-0(2-(5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)acetaldehyde)




